molecular formula C10H13N3O B13569081 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol

Cat. No.: B13569081
M. Wt: 191.23 g/mol
InChI Key: WRWUSVAHTNXHAX-UHFFFAOYSA-N
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Description

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is known for its broad spectrum of biological activities, making it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol typically involves multicomponent reactions, condensation reactions, and oxidative coupling. Another approach involves the use of nitroalkenes or N,N-dimethylglyoxylamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions is advantageous for industrial applications due to their efficiency and ability to produce a wide range of products in a single synthetic stage .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol is unique due to its specific structural features and the presence of both amino and hydroxyl groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-amino-3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol

InChI

InChI=1S/C10H13N3O/c11-8(4-6-14)9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7-8,14H,4,6,11H2

InChI Key

WRWUSVAHTNXHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(CCO)N

Origin of Product

United States

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